Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)-
Overview
Description
cis-9,10-Methyleneoctadecanoic Acid methyl ester: is a cyclopropane fatty acid methyl esterThis compound is notable for its ability to stimulate DNA synthesis in rat hepatocytes and is used as a standard for the quantification of cis-9,10-methyleneoctadecanoic acid in bacterial membranes through co-chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-9,10-Methyleneoctadecanoic Acid methyl ester typically involves the cyclopropanation of oleic acid methyl ester using diiodomethane and zinc dust in the presence of a base such as potassium tert-butoxide . The reaction proceeds through the formation of a cyclopropane ring at the 9,10-position of the octadecanoic acid chain.
Industrial Production Methods: Industrial production methods for cis-9,10-Methyleneoctadecanoic Acid methyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-9,10-Methyleneoctadecanoic Acid methyl ester can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized fatty acid derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
cis-9,10-Methyleneoctadecanoic Acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a standard for the quantification of cyclopropane fatty acids in various samples.
Biology: Stimulates DNA synthesis in rat hepatocytes, making it useful in studies related to cell proliferation and liver function.
Medicine: Investigated for its potential effects on lipid metabolism and its role in various metabolic pathways.
Industry: Used in the production of high-purity lipid standards and in the development of pharmaceuticals .
Mechanism of Action
The mechanism of action of cis-9,10-Methyleneoctadecanoic Acid methyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and function. It stimulates DNA synthesis in rat hepatocytes by activating specific signaling pathways that promote cell proliferation. The compound also interacts with various enzymes involved in lipid metabolism, thereby affecting metabolic processes .
Comparison with Similar Compounds
cis-9,10-Methyleneoctadecanoic Acid: The parent acid form of the methyl ester.
Methyl cis-9,10-Methyleneoctadecanoate: Another name for the same compound.
Dihydrosterculic Acid methyl ester: A synonym for cis-9,10-Methyleneoctadecanoic Acid methyl ester
Uniqueness: cis-9,10-Methyleneoctadecanoic Acid methyl ester is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties. This structure allows it to interact with cellular membranes and enzymes in ways that other fatty acid methyl esters cannot. Its ability to stimulate DNA synthesis and its use as a standard in lipid quantification further highlight its uniqueness .
Properties
IUPAC Name |
methyl 8-[(1R,2S)-2-octylcyclopropyl]octanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDUVICSOMXTKJ-RBUKOAKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464184 | |
Record name | Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
678186-52-2 | |
Record name | Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, (1R,2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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